molecular formula C12H22O4 B13846594 Adipic Acid Propyl 2-Propyl Ester

Adipic Acid Propyl 2-Propyl Ester

Cat. No.: B13846594
M. Wt: 230.30 g/mol
InChI Key: BRSDLEQLFZWDFM-UHFFFAOYSA-N
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Description

Adipic Acid Propyl 2-Propyl Ester is a chemical compound with the molecular formula C12H22O4. It is a derivative of adipic acid, which is primarily used in the synthesis of nylon. This ester is known for its applications in various industrial processes, including the production of plasticizers, perfumes, lubricants, and solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adipic Acid Propyl 2-Propyl Ester can be synthesized through the esterification of adipic acid with propyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of adipic acid to its ester form .

Industrial Production Methods: In industrial settings, the production of adipic acid esters often involves the palladium-catalyzed carbonylation of 1,3-butadiene. This method offers a more cost-efficient and environmentally friendly route to adipic acid derivatives. The process involves the use of a pyridyl-substituted bidentate phosphine ligand, which, upon coordination to palladium, catalyzes the formation of adipate diesters with high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: Adipic Acid Propyl 2-Propyl Ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield adipic acid and propyl alcohol.

    Oxidation: The ester can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.

    Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.

Major Products Formed:

    Hydrolysis: Adipic acid and propyl alcohol.

    Oxidation: Various oxidized derivatives of the ester.

    Substitution: Products depend on the substituent introduced.

Scientific Research Applications

Adipic Acid Propyl 2-Propyl Ester has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of Adipic Acid Propyl 2-Propyl Ester involves its interaction with various molecular targets and pathways. In esterification reactions, the ester acts as a nucleophile, attacking electrophilic centers to form new bonds. In hydrolysis reactions, the ester bond is cleaved by the addition of water, resulting in the formation of adipic acid and propyl alcohol .

Comparison with Similar Compounds

  • Adipic Acid Diethyl Ester
  • Adipic Acid Dibutyl Ester
  • Adipic Acid Dimethyl Ester

Comparison: Adipic Acid Propyl 2-Propyl Ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to other adipic acid esters, it may offer different solubility, boiling point, and reactivity profiles, making it suitable for specific applications in industry and research .

Properties

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

6-O-propan-2-yl 1-O-propyl hexanedioate

InChI

InChI=1S/C12H22O4/c1-4-9-15-11(13)7-5-6-8-12(14)16-10(2)3/h10H,4-9H2,1-3H3

InChI Key

BRSDLEQLFZWDFM-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CCCCC(=O)OC(C)C

Origin of Product

United States

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